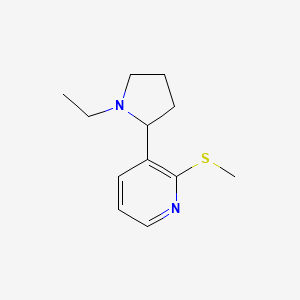
(S)-4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound features a morpholine ring substituted with tert-butyl, methyl, and dimethyl groups, making it a unique structure for studying stereochemistry and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate typically involves the following steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.
Introduction of Substituents: The tert-butyl, methyl, and dimethyl groups can be introduced through alkylation reactions using corresponding alkyl halides.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer, which can be done using chiral chromatography or crystallization techniques.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a building block for synthesizing chiral drugs and pharmaceuticals.
Organic Synthesis: As a chiral auxiliary or catalyst in asymmetric synthesis.
Materials Science: In the development of novel polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action for (S)-4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would require detailed study through experimental and computational methods.
Comparación Con Compuestos Similares
Similar Compounds
®-4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate: The enantiomer of the compound, which might have different biological activity.
4-Tert-butyl 3-methyl 2,2-dimethylmorpholine: Lacking the dicarboxylate groups, which could affect its reactivity and applications.
3,4-Dimethylmorpholine: A simpler analog that can be used for comparison in reactivity studies.
Propiedades
Fórmula molecular |
C13H23NO5 |
|---|---|
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
4-O-tert-butyl 3-O-methyl (3S)-2,2-dimethylmorpholine-3,4-dicarboxylate |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-7-8-18-13(4,5)9(14)10(15)17-6/h9H,7-8H2,1-6H3/t9-/m1/s1 |
Clave InChI |
KPIHQUOWUIQYNL-SECBINFHSA-N |
SMILES isomérico |
CC1([C@H](N(CCO1)C(=O)OC(C)(C)C)C(=O)OC)C |
SMILES canónico |
CC1(C(N(CCO1)C(=O)OC(C)(C)C)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


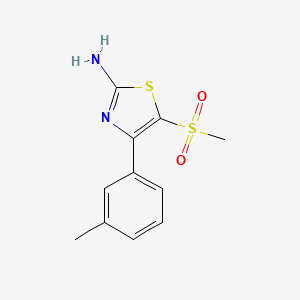
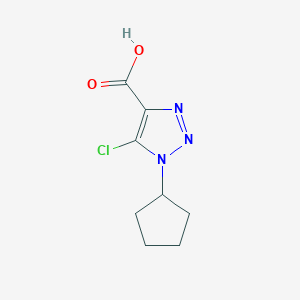

![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N,3-dimethylbutanamide](/img/structure/B11800798.png)

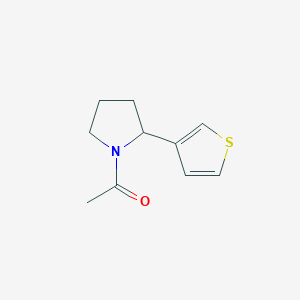
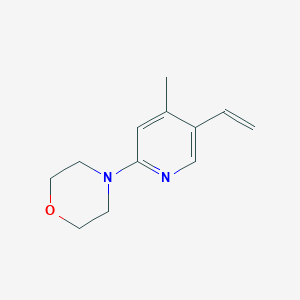
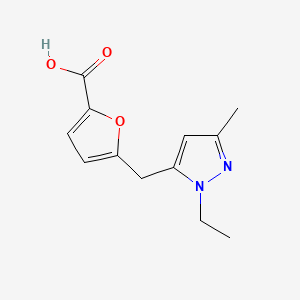
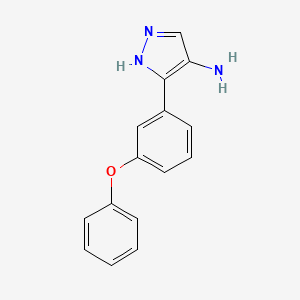

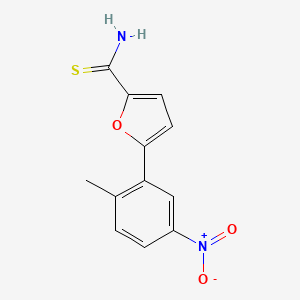

![N-Cyclopentyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B11800860.png)
